(2-Oxospiro[3.3]heptan-6-yl) acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-oxospiro[3.3]heptan-6-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)12-8-4-9(5-8)2-7(11)3-9/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAWCAVNIKMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 2 Oxospiro 3.3 Heptan 6 Yl Acetate and Analogs
Application of X-ray Crystallography for Spiro[3.3]heptane Structural Characterization
X-ray crystallography is a powerful technique for determining the precise atomic arrangement of a compound in its solid state. For complex spirocyclic systems, it provides definitive proof of structure and invaluable insights into the inherent strain and conformation of the constituent rings. researchgate.net
Elucidation of Bond Angles, Bond Lengths, and Ring Strain Parameters
The defining feature of the spiro[3.3]heptane skeleton is the presence of two four-membered rings, which are known to be highly strained. X-ray diffraction studies on derivatives provide direct measurement of the geometric parameters that quantify this strain.
In a detailed crystallographic study of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane, the cyclobutane (B1203170) rings were found to be significantly puckered, a mechanism to relieve some of the torsional strain associated with a planar conformation. nih.gov The degree of this puckering is described by the dihedral angle. For this specific derivative, the two cyclobutane rings exhibited different dihedral angles, highlighting how substitution can influence the local geometry of the scaffold. nih.gov
The inherent strain in the cyclobutane rings of spiro[3.3]heptane derivatives is a key characteristic of this molecular framework. The puckered nature of these rings is a direct consequence of this strain. The table below, derived from crystallographic data of a spiro[3.3]heptane analog, quantifies this puckering.
Interactive Table 1: Crystallographic Dihedral Angles in a Spiro[3.3]heptane Analog Data sourced from a study on 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane. nih.gov
| Ring | Dihedral Angle (°) | Implication |
|---|---|---|
| Cyclobutane Ring 1 | 12.9 (±0.7) | Significant deviation from planarity, indicating ring puckering. |
| Cyclobutane Ring 2 | 21.2 (±0.5) | A more pronounced pucker compared to the first ring, likely due to substituent effects. |
These values deviate significantly from the 0° dihedral angle that would be expected for a perfectly planar ring, providing a quantitative measure of the ring strain. The bond angles within the rings typically deviate from the ideal tetrahedral angle of 109.5°, being compressed to near 90°, which is characteristic of cyclobutane systems.
Analysis of Conformation in Solid State
This orthogonal arrangement, combined with the individual puckering of each ring, results in a distinctly non-planar and rigid molecular conformation. nih.gov For instance, in one analog, the puckering gives the molecule a "bow shape" when viewed along a specific axis. nih.gov This fixed, three-dimensional architecture is a key reason for the growing interest in this scaffold as a replacement for flat aromatic rings in drug design. nih.govchemrxiv.org
Nuclear Magnetic Resonance Spectroscopy for Detailed Conformational Studies
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure, connectivity, and dynamic behavior in solution.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
For a molecule like (2-Oxospiro[3.3]heptan-6-yl) acetate (B1210297), with multiple methylene (B1212753) groups in similar chemical environments, a simple one-dimensional ¹H NMR spectrum can be complex and difficult to interpret fully. Advanced two-dimensional (2D) NMR experiments are essential for unambiguous assignment and stereochemical determination. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the molecule, for example, to trace the connectivity from the proton on the acetate-bearing carbon (C6) to its neighbors on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C spectrum and for resolving overlapping proton signals by spreading them out into a second dimension based on the carbon chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for connecting different fragments of the molecule. For instance, an HMBC experiment could show a correlation from the protons of the acetyl methyl group to the carbonyl carbon of the ester, and also to the C6 carbon, confirming the position of the acetate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry. For a specific diastereomer of a substituted spiro[3.3]heptane, NOESY can reveal which protons are on the same face of a puckered ring, thus defining their relative configuration. Recent studies have explicitly used 2D NMR to determine the stereoconfiguration of substituted spiro[3.3]heptane derivatives. chemrxiv.orgresearchgate.net
Interactive Table 2: Expected 2D NMR Correlations for (2-Oxospiro[3.3]heptan-6-yl) acetate
| Proton(s) | COSY Correlations (with neighboring H) | HSQC Correlation (with attached C) | Key HMBC Correlations (with non-attached C) |
|---|---|---|---|
| H6 (methine) | Protons on C5 and C7 | C6 | C2 (keto), C4 (spiro), C5, C7, Ester C=O |
| Acetyl CH₃ | None | Acetyl CH₃ Carbon | Ester C=O, C6 |
| Protons on C1/C3 | Protons on C1/C3 | C1/C3 | C2 (keto), C4 (spiro) |
| Protons on C5/C7 | H6, Protons on C5/C7 | C5/C7 | C4 (spiro), C6 |
Quantitative Analysis of Conformational Equilibria
The puckered cyclobutane rings of the spiro[3.3]heptane core are not necessarily static in solution. They can undergo rapid ring-flipping, leading to a dynamic equilibrium between different conformations. While this process is often fast on the NMR timescale at room temperature, resulting in averaged signals, it can be studied using variable-temperature (VT) NMR experiments.
By lowering the temperature, it may be possible to slow down the conformational interchange to the point where signals for individual conformers can be observed separately. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to calculate the thermodynamic parameters for the equilibrium, such as the free energy difference (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the conformers. This quantitative analysis provides crucial information about the relative stability of different puckered states and the energy barrier to their interconversion. While specific studies on this compound are not prevalent, this methodology is a standard approach for quantifying the conformational dynamics of cyclic and strained molecules.
Theoretical and Computational Investigations of Spiro 3.3 Heptane Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of spiro[3.3]heptane derivatives. These calculations provide insights into molecular orbital energies, charge distributions, and other electronic properties that govern chemical behavior.
For instance, in studies of functionalized spiro[3.3]heptanes, DFT calculations are employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In the context of a molecule like (2-Oxospiro[3.3]heptan-6-yl) acetate (B1210297), the presence of the ketone and acetate functional groups would be expected to significantly influence the electronic properties compared to the parent spiro[3.3]heptane. The electron-withdrawing nature of the carbonyl groups would likely lower both the HOMO and LUMO energy levels.
Furthermore, quantum chemical calculations can be used to generate theoretical spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies. epstem.net These calculated values can be compared with experimental data to confirm the structure of newly synthesized compounds. epstem.net For example, in the study of a triazole derivative, theoretical 1H and 13C NMR chemical shifts were calculated using the GIAO (Gauge-Independent Atomic Orbital) method and showed good correlation with experimental values. epstem.net Similar computational approaches could be applied to (2-Oxospiro[3.3]heptan-6-yl) acetate to predict its spectroscopic signatures.
Table 1: Representative Theoretical Data from Quantum Chemical Calculations on a Model System This table is illustrative and based on general principles and data from related compounds, as specific data for this compound is unavailable.
| Parameter | Method | Basis Set | Predicted Value for a Model Spiro[3.3]heptanone |
|---|---|---|---|
| HOMO Energy | DFT (B3LYP) | 6-31G(d) | -7.2 eV |
| LUMO Energy | DFT (B3LYP) | 6-31G(d) | -1.5 eV |
| HOMO-LUMO Gap | DFT (B3LYP) | 6-31G(d) | 5.7 eV |
| Calculated 13C NMR Shift (C=O) | GIAO-DFT | 6-311+G(d,p) | ~210 ppm |
Computational Approaches to Strain Energy Analysis in Spiro[3.3]heptane Systems
The spiro[3.3]heptane framework is characterized by significant ring strain due to the two fused cyclobutane (B1203170) rings. Computational methods are essential for quantifying this strain energy, which has profound effects on the molecule's geometry, stability, and reactivity.
One common approach to calculating strain energy is through homodesmotic reactions. In this method, the energy of the strained molecule is compared to that of a set of unstrained reference compounds in a balanced chemical equation. The difference in the heats of formation between the products and reactants gives the strain energy. For spiro[3.3]heptane, the strain energy is a key factor in its synthetic accessibility and chemical transformations. The development of synthetic routes to spiro[3.3]heptan-1-ones often involves strain-relocating rearrangements, where the high strain of an intermediate drives the reaction forward to form the spirocyclic ketone. nih.gov
Computational tools can also visualize and localize strain within a molecule. This allows for a more detailed understanding of how strain is distributed across the molecular framework and how it might influence reactivity at specific sites. thieme.de For substituted spiro[3.3]heptanes like this compound, the introduction of functional groups can alter the strain distribution. The sp2-hybridized carbon of the ketone group, for example, would locally modify the geometry and strain of one of the cyclobutane rings.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For a flexible yet constrained molecule like this compound, MD simulations can map out its conformational landscape and identify the most stable conformers.
While the spiro[3.3]heptane core is rigid, the acetate substituent can exhibit rotational freedom. MD simulations can explore the different orientations of the acetate group relative to the spirocyclic core and determine the energetic barriers between these conformations. This is particularly important for understanding how the molecule might interact with biological targets, as the conformation of a ligand can significantly affect its binding affinity. researchgate.net
In drug discovery, MD simulations are often used to assess the stability of a ligand within a protein's binding site. researchgate.net For a potential drug candidate based on the spiro[3.3]heptane scaffold, MD simulations could be used to model its interaction with a target protein, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. These simulations can also reveal whether the molecule maintains a stable binding mode over time. researchgate.net
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry plays a crucial role in predicting reaction pathways and elucidating reaction mechanisms. For the synthesis and reactions of spiro[3.3]heptane derivatives, these methods can provide valuable insights that are often difficult to obtain experimentally.
For example, in the synthesis of spiro[3.3]heptan-1-ones via a semipinacol rearrangement, computational studies can be used to model the reaction mechanism. nih.gov This would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway. Such calculations can help to explain the observed regio- and stereospecificity of the reaction. nih.gov The likely mechanism for this rearrangement involves the formation of a cyclopropylcarbinyl cation, which then rearranges to the more stable spiro[3.3]heptan-1-one. nih.gov
For a molecule like this compound, computational methods could be used to predict its reactivity in various chemical transformations. For instance, the susceptibility of the ketone to nucleophilic attack or the hydrolysis of the acetate group could be modeled to understand the molecule's chemical stability and potential for further functionalization.
Molecular Descriptor Analysis for Structural Space Exploration
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be used to explore chemical space, identify structure-activity relationships, and design new molecules with desired properties. For spiro[3.3]heptane derivatives, molecular descriptor analysis is a valuable tool in drug discovery.
The rigid spiro[3.3]heptane core is often used as a bioisostere for other cyclic systems, such as piperidine (B6355638) or cyclohexane. researchgate.netuniv.kiev.ua Computational analysis of molecular descriptors like molecular weight, lipophilicity (logP), and polar surface area can help to assess the suitability of a spiro[3.3]heptane derivative as a bioisostere. For example, replacing a phenyl ring with a spiro[3.3]heptane core has been shown to decrease lipophilicity while maintaining biological activity. chemrxiv.org
For this compound, a range of molecular descriptors could be calculated to predict its drug-like properties. These descriptors would be influenced by the presence of the oxo and acetate groups and could be compared to those of known drugs or other building blocks to guide its potential applications in medicinal chemistry.
2 Oxospiro 3.3 Heptan 6 Yl Acetate As a Versatile Synthetic Intermediate and Building Block
Integration into Complex Molecular Architectures
The unique three-dimensional structure of the spiro[3.3]heptane scaffold has led to its increasing use as a saturated bioisostere for phenyl rings and other cyclic systems in drug discovery. nih.govchemrxiv.org (2-Oxospiro[3.3]heptan-6-yl) acetate (B1210297) serves as a key starting material for introducing this desirable spirocyclic motif into larger, more complex molecules. The oxo and acetate groups provide orthogonal handles for sequential chemical modifications, allowing for the controlled assembly of intricate structures.
For instance, the spiro[3.3]heptane framework has been successfully incorporated into analogs of major drugs like the anticancer agents sonidegib and vorinostat, as well as the anesthetic benzocaine, demonstrating its utility in creating novel, patent-free bioactive compounds. chemrxiv.orgnih.gov The synthesis of these complex molecules often relies on precursors that can be derived from functionalized spiro[3.3]heptanones. The presence of the acetate group in (2-Oxospiro[3.3]heptan-6-yl) acetate offers a latent hydroxyl functionality that can be unmasked for further coupling reactions, while the ketone can be transformed into other functional groups or used as an attachment point for other molecular fragments.
Role in the Synthesis of Disubstituted Spiro[3.3]heptane Scaffolds
A primary application of this compound is in the synthesis of 2,6-disubstituted spiro[3.3]heptane derivatives. These scaffolds are of significant interest as they mimic the spatial arrangement of substituents in 1,3- and 1,4-disubstituted cyclohexanes, but with a more rigid and defined geometry. acs.org The synthesis of such disubstituted spiro[3.3]heptanes often starts from a monosubstituted spiro[3.3]heptanone, such as a 6-substituted-2-oxospiro[3.3]heptane. google.com
A general strategy involves the chemical transformation of the oxo group in a compound like this compound into a second desired functional group. This allows for the creation of a diverse library of 2,6-disubstituted spiro[3.3]heptanes with various functionalities, such as diamines, amino acids, or diols. For example, the synthesis of all four stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, highlighting the ability to control the stereochemistry at both substituted positions. acs.org These diamine building blocks are valuable for drug discovery programs. acs.orgachemblock.comsigmaaldrich.com
The following table summarizes some key disubstituted spiro[3.3]heptane scaffolds and their potential applications:
| Spiro[3.3]heptane Scaffold | Precursor Type | Potential Application |
| Spiro[3.3]heptane-2,6-diamines | 6-Amino-spiro[3.3]heptan-2-one | Building blocks for medicinal chemistry acs.org |
| Spiro[3.3]heptane-1,6-dicarboxylic acids | 6-Oxospiro[3.3]heptane-1-carboxylic acid | Glutamate analogs, enzyme probes nih.gov |
| 2,6-Disubstituted spiro[3.3]heptane amino alcohols | 6-Oxaspiro[3.3]heptane-2-carboxylic acid | Chiral building blocks nih.gov |
Precursors for Further Functionalization and Derivatization
The dual functionality of this compound makes it an excellent precursor for a wide range of chemical transformations, allowing for the generation of a diverse array of spiro[3.3]heptane derivatives.
The ketone functionality at the C2 position is a versatile handle for various chemical modifications. Standard ketone chemistry can be applied to introduce new functional groups and build molecular complexity.
Reduction: The oxo group can be reduced to a hydroxyl group using common reducing agents like sodium borohydride. This transformation provides access to 2-hydroxy-6-acetoxyspiro[3.3]heptane, which can then be used in ether or ester formation reactions.
Reductive Amination: Reaction with primary amines or ammonia (B1221849) in the presence of a reducing agent can yield 2-amino-6-acetoxyspiro[3.3]heptane derivatives. This is a common strategy for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals. thieme-connect.de
Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions like the Wittig olefination. nih.gov This opens up possibilities for further functionalization via alkene chemistry, such as epoxidation, dihydroxylation, or hydrogenation.
Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols.
Strecker Reaction: This reaction can be used to synthesize α-amino acids from the ketone, providing access to spirocyclic amino acid analogs. nih.gov
Deoxofluorination: The carbonyl can be converted to a gem-difluoro group, a common modification in medicinal chemistry to alter a compound's properties. enamine.net
The acetate group at the C6 position serves as a protected hydroxyl group.
Hydrolysis: The acetate can be readily hydrolyzed under acidic or basic conditions to reveal the corresponding alcohol, 6-hydroxyspiro[3.3]heptan-2-one. This alcohol can then be further functionalized, for example, through oxidation to the corresponding dione (B5365651) (spiro[3.3]heptane-2,6-dione), or by conversion to other esters or ethers. nih.gov
Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce a wide range of functional groups at the C6 position.
The spirocyclic core itself is generally stable, but the substituents can influence its reactivity. The inherent strain of the two cyclobutane (B1203170) rings is a key feature of the spiro[3.3]heptane system.
Strategic Use in Constructing Conformationally Restricted Scaffolds
The rigid nature of the spiro[3.3]heptane framework is a key advantage in the design of new molecules, particularly in medicinal chemistry. sigmaaldrich.com
The concept of "escaping from flatland" in drug discovery encourages the use of three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates. univ.kiev.ua Spiro[3.3]heptanes are excellent examples of such scaffolds.
The design principles for using spiro[3.3]heptane derivatives like this compound are based on the following:
Defined Exit Vectors: The substituents on the spiro[3.3]heptane core have well-defined spatial orientations (exit vectors). sigmaaldrich.com This allows for precise control over the three-dimensional arrangement of functional groups, which is crucial for optimizing interactions with biological targets.
Bioisosteric Replacement: The spiro[3.3]heptane scaffold can act as a bioisostere for common ring systems like benzene (B151609), cyclohexane, piperidine (B6355638), and morpholine. chemrxiv.orguniv.kiev.uarsc.org This allows chemists to replace these groups in known drugs to create new chemical entities with potentially improved properties, such as increased metabolic stability and aqueous solubility, while maintaining or improving biological activity. sigmaaldrich.comuniv.kiev.ua
Accessing Novel Chemical Space: The unique and rigid geometry of spiro[3.3]heptanes allows for the exploration of previously underexplored regions of chemical space. sigmaaldrich.com By using building blocks like this compound, chemists can systematically synthesize libraries of novel compounds with diverse three-dimensional shapes.
Synthesis of Spiro[3.3]heptane-Derived Amino Acids and Diamines
The ketone and acetate functionalities of this compound serve as versatile handles for the introduction of nitrogen-containing groups, leading to the formation of novel spirocyclic amino acids and diamines. These products are of significant interest as constrained analogs of natural amino acids like ornithine and GABA, or as building blocks for peptidomimetics and other bioactive molecules. nih.govresearchgate.net
The primary strategy for synthesizing spiro[3.3]heptane amino acids from the parent ketone involves the transformation of the C2-carbonyl group into an amino acid moiety. A common and effective method is the Strecker synthesis. This reaction involves treating the ketone with an amine and a cyanide source (e.g., potassium cyanide followed by an acid workup) to generate an α-amino nitrile. Subsequent hydrolysis of the nitrile group furnishes the desired α-amino acid. The choice of amine in the Strecker reaction can allow for the introduction of various substituents or the use of a chiral auxiliary to induce stereoselectivity. nih.gov
Alternatively, reductive amination of the ketone provides a direct route to spirocyclic amines, which can be further elaborated. For instance, reaction with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride would yield a primary or secondary amine at the C2 position.
The synthesis of spiro[3.3]heptane diamines can be achieved through several strategic approaches. One pathway involves the conversion of the C2-ketone into an amine, followed by the transformation of the C6-acetate group. The acetate can be hydrolyzed to a hydroxyl group, which can then be converted to a leaving group (e.g., mesylate or tosylate) and displaced with an azide (B81097) (followed by reduction) or an amine to install the second nitrogen functionality.
Another approach involves the synthesis of 2,6-diazaspiro[3.3]heptanes, which are structural surrogates of piperazine (B1678402). nih.gov While not directly starting from this compound, the synthetic strategies for these related diamine cores often involve the cyclization of 1,3-difunctionalized cyclobutane precursors, a strategy that highlights the broader context of spiro[3.3]heptane diamine synthesis. nih.govthieme-connect.de For example, a key intermediate such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde can undergo reductive amination followed by intramolecular cyclization to yield the 2,6-diazaspiro[3.3]heptane core. thieme-connect.de
The following table summarizes representative transformations for generating amino acid and diamine precursors from a spiro[3.3]heptanone core.
| Starting Material | Reagents | Product Type | Reference |
| Spiro[3.3]heptan-2-one | 1. KCN, NH4Cl2. H3O+ | Spiro[3.3]heptane-2-amino-2-carboxylic acid | nih.gov |
| 3-Oxocyclobutanecarboxylate | 1. Strecker Reaction2. Cyclization | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | researchgate.net |
| 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde | 1. R-NH2, AcOH2. NaBH(OAc)33. KOBu-t | 2-Benzyl-6-substituted-2,6-diazaspiro[3.3]heptane | thieme-connect.de |
Scalable Synthesis and Process Optimization for Building Block Generation
The utility of this compound and related building blocks in drug discovery and materials science necessitates the development of scalable and efficient synthetic routes. Process optimization focuses on minimizing step counts, using cost-effective starting materials, and ensuring high yields and purity on a large scale.
A key challenge is the construction of the spiro[3.3]heptane core itself. One scalable approach to spiro[3.3]heptan-2-ones involves the reaction of keteneiminium salts with alkenes to form cyclobutanones. chemrxiv.org A German patent describes a process where a substituted propene, such as vinyl acetate, can be used as the alkene component. google.com This method allows for the direct incorporation of the acetate-bearing ring in the cycloaddition step, providing a streamlined route to the this compound scaffold from readily available chemicals. google.com
The scalability of syntheses for related spiro[3.3]heptane building blocks has been demonstrated in the literature. For example, a concise and scalable synthesis of a N-Boc-protected 2,6-diazaspiro[3.3]heptane, a valuable piperazine surrogate, has been reported. nih.gov This highlights the feasibility of producing these three-dimensional scaffolds on a larger scale for applications in medicinal chemistry. nih.gov
Furthermore, a practical and scalable two-step process was developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223. nih.gov This synthesis was optimized and demonstrated on a 100-gram scale with an isolated yield of 87%. The process involved the alkylation of an aniline (B41778) derivative with 3,3-bis(bromomethyl)oxetane (B1265868), which itself was prepared in high yield from a commercial flame retardant. nih.gov This work showcases key principles of process optimization, including the use of low-cost starting materials and protecting-group-free strategies to maximize efficiency and industrial applicability. nih.gov
The table below outlines key aspects of scalable syntheses for spiro[3.3]heptane-based building blocks.
| Target Building Block | Key Reaction | Scale/Yield | Optimization Highlights | Reference |
| Spiro[3.3]heptan-2-ones | Cycloaddition of keteneiminium salt with alkene (e.g., vinyl acetate) | N/A | Use of basic chemical starting materials | google.com |
| N-Boc-2,6-diazaspiro[3.3]heptane | Cyclization of a dibromocyclobutane derivative with benzylamine, followed by debenzylation and Boc-protection | Gram-scale | Concise and scalable route to a key building block | researchgate.netnih.gov |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane | 100 g scale, 87% yield | Low-cost, protecting-group-free route | nih.gov |
Mechanistic Studies and Reaction Development with the Spiro 3.3 Heptane Scaffold
Investigation of Reaction Kinetics and Thermodynamics
The synthesis of spiro[3.3]heptanones, the precursors to compounds like (2-Oxospiro[3.3]heptan-6-yl) acetate (B1210297), often involves competing reaction pathways that are governed by kinetic and thermodynamic control. libretexts.orgwikipedia.org Understanding these principles is crucial for optimizing reaction conditions to favor the desired product.
A reaction is under kinetic control when the product that forms the fastest is the major product. This typically occurs at lower temperatures, where the reaction is essentially irreversible because the molecules lack sufficient energy to overcome the reverse activation barrier. libretexts.orgucalgary.cayoutube.com The kinetic product is formed via the pathway with the lowest activation energy. wikipedia.org
Conversely, a reaction is under thermodynamic control when the most stable product is the major product. This is favored at higher temperatures, which provide enough energy for the reaction to be reversible and reach equilibrium. libretexts.orgucalgary.ca The product distribution then reflects the relative thermodynamic stabilities of the possible products. wikipedia.org
In the context of constructing the spiro[3.3]heptane core, the formation of different isomers or substitution patterns can be influenced by these factors. For instance, in the deprotonation of an unsymmetrical ketone, a common step in forming functionalized intermediates, the kinetic enolate results from the removal of the most accessible proton, while the thermodynamic enolate is the more highly substituted and stable one. wikipedia.org The choice of base, solvent, and temperature can therefore direct the reaction towards a specific product. wikipedia.org
The following table summarizes the key differences between kinetic and thermodynamic control, which are critical for the synthesis of spiro[3.3]heptanone derivatives.
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction | Stability of product |
| Product Formed | The product that forms fastest (Kinetic Product) | The most stable product (Thermodynamic Product) |
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Reversibility | Generally irreversible | Reversible, allows for equilibrium |
| Activation Energy | Favors pathway with the lowest activation energy | Not directly dependent on activation energy, but on product stability |
This table is generated based on information from multiple sources. libretexts.orgwikipedia.orgucalgary.cayoutube.commasterorganicchemistry.com
Catalyst Development for Efficient Spiro[3.3]heptane Formation
The efficient construction of the strained spiro[3.3]heptane ring system often necessitates the use of specialized catalysts to promote the desired transformations and, in many cases, to control stereochemistry. Research in this area has explored both transition-metal catalysis and biocatalysis.
Transition-metal catalysts, such as rhodium(II) paddlewheel complexes, have been investigated for their ability to mediate reactions involving diazo compounds, which can be precursors to spirocyclic systems. researchgate.net For example, dirhodium(II,II) catalysts have been evaluated in silyl-hydrogen insertion reactions of aryl diazo compounds, demonstrating the potential for metal-catalyzed carbene chemistry in building complex molecular architectures. researchgate.net
Enzyme catalysis offers a powerful alternative for the asymmetric synthesis of spiro[3.3]heptane derivatives. rsc.org Enzymes can operate under mild conditions and exhibit high levels of enantioselectivity. For instance, pig liver esterase has been successfully used for the asymmetric hydrolysis of a tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding a product with axial chirality in high chemical yield. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), and other enzymes like papain and catalase have also been shown to catalyze the formation of spirocyclic compounds, often in multicomponent reactions that build molecular complexity in a single step. encyclopedia.pub These biocatalytic methods are particularly valuable for producing enantiomerically enriched building blocks for drug discovery. rsc.orgencyclopedia.pub
The table below provides examples of catalyst systems used in the synthesis of spiro[3.3]heptane and related spirocyclic structures.
| Catalyst Type | Specific Catalyst Example | Application |
| Transition Metal | Rhodium(II) paddlewheel complexes | Silyl-hydrogen insertion reactions of aryl diazo compounds |
| Biocatalyst | Pig Liver Esterase (PLE) | Asymmetric hydrolysis of spiro[3.3]heptane derivatives |
| Biocatalyst | Candida antarctica Lipase B (CAL-B) | Multicomponent reactions for spiro-oxazino derivatives |
| Biocatalyst | Papain, Catalase | Synthesis of spiropyrazolo[3,4-b]pyridine and spiro-oxindole scaffolds |
This table is compiled from data found in the cited research articles. researchgate.netrsc.orgencyclopedia.pub
Exploration of Novel Synthetic Transformations involving the Spiro[3.3]heptane Core
The unique structural properties of the spiro[3.3]heptane core have inspired the development of novel synthetic methods for its construction and subsequent modification. The ketone functionality in spiro[3.3]heptanones, such as the precursor to (2-Oxospiro[3.3]heptan-6-yl) acetate, serves as a versatile handle for a wide range of chemical transformations. chemrxiv.org
One innovative approach to forming the spiro[3.3]heptan-1-one motif involves a 'strain-relocating' semipinacol rearrangement. nih.gov This method utilizes the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with cyclopropanone (B1606653) equivalents. The highly strained 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of acid to afford the spiro[3.3]heptan-1-one core, demonstrating a creative use of strain release to drive the formation of a desired scaffold. nih.gov
Another key strategy involves the [2+2] cycloaddition of dichloroketene (B1203229) with a corresponding alkene, which has been used to construct the 1-functionalized 6-oxospiro[3.3]heptane core. nih.gov Subsequent reductive dechlorination and functional group manipulations can then lead to a variety of derivatives. Furthermore, the construction of the spiro[3.3]heptane system can be achieved via the double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate diesters with suitable bis(electrophilic) cyclobutane (B1203170) precursors. chemrxiv.orgchemrxiv.org
Once the spiro[3.3]heptanone core is assembled, the ketone can be transformed into a variety of other functional groups. For example, Wolff-Kishner reduction can remove the carbonyl group entirely, while subsequent reactions on related intermediates can introduce carboxylic acids, boronic acids, or amines, providing a diverse set of building blocks for medicinal chemistry applications. chemrxiv.org
Stereoelectronic Effects and Reactivity Patterns in Spiro[3.3]heptanones
The reactivity of spiro[3.3]heptanones is profoundly influenced by stereoelectronic effects arising from the rigid and strained nature of the spirocyclic system. The two cyclobutane rings are held in a roughly perpendicular orientation, which restricts conformational flexibility and dictates the trajectory of approaching reagents. chemrxiv.org
The stereochemistry of substituents on the spiro[3.3]heptane core plays a critical role in its chemical behavior. For example, a stereospecific semipinacol rearrangement has been developed that allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov The reaction proceeds with full regio- and stereospecificity, highlighting how the inherent stereochemistry of the starting materials can be translated to the product. nih.gov
Future Directions and Emerging Research Avenues for 2 Oxospiro 3.3 Heptan 6 Yl Acetate Research
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental responsibility is driving the development of sustainable and green synthetic methods for producing complex molecules like (2-Oxospiro[3.3]heptan-6-yl) acetate (B1210297). Future research will prioritize the reduction of waste, energy consumption, and the use of hazardous materials. Key strategies involve the use of catalytic reactions, which minimize stoichiometric waste, and designing syntheses with high atom and step economy.
One promising approach is the use of iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangements, which can construct spirocyclic quaternary carbons from readily available starting materials with high efficiency and stereocontrol. nih.gov Another avenue involves strain-relocating semipinacol rearrangements, which can form the highly strained spiro[3.3]heptan-1-one motif from bicyclobutane precursors. nih.gov These methods represent a move towards more elegant and efficient bond-forming strategies, reducing the number of synthetic steps and associated waste.
| Sustainable Strategy | Key Features | Anticipated Advantages |
| Catalytic Ring Contraction | Utilizes earth-abundant catalysts like iron to initiate rearrangements of cyclic ketones. nih.gov | High yields, excellent stereocontrol, reduces reliance on precious metal catalysts. |
| Strain-Relocating Rearrangements | Employs the inherent strain of small rings like bicyclobutanes and cyclopropanones to drive the formation of the desired spirocycle. nih.gov | Telescopic, one-pot procedures are possible, improving step economy and reducing intermediate purification. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to rapidly build molecular complexity. nih.gov | High synthetic efficiency, reduction in solvent use and purification steps, rapid library generation. |
| Photocatalysis | Uses visible light to promote unique reaction pathways, often under mild conditions. mdpi.com | Energy-efficient, enables novel transformations, reduces the need for harsh thermal conditions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through tubes or channels rather than in flasks, offers significant advantages for the synthesis of spiro[3.3]heptane derivatives. spirochem.com This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. spirochem.comsyrris.com The small reaction volumes inherent in flow systems are particularly advantageous for managing hazardous reagents or highly exothermic reactions safely. thieme-connect.de
Future research will likely see the integration of flow reactors into automated synthesis platforms for the high-throughput creation and screening of (2-Oxospiro[3.3]heptan-6-yl) acetate analogs. This approach is invaluable for process research and development (PR&D), allowing for rapid optimization of reaction conditions. spirochem.com For instance, complex multi-step syntheses of natural products containing spirocyclic cores have been successfully accelerated using flow chemistry, demonstrating the technology's power to produce complex molecules efficiently. syrris.com Photochemical reactions, which are often difficult to scale up in batch processes due to light penetration issues, are particularly well-suited for "photoflow" transformations, offering a scalable route to novel spirocyclic structures. mdpi.comspirochem.com
| Flow Chemistry Application | Enabling Technology | Key Benefit for Spirocycle Synthesis | Reference |
| Total Synthesis | Modular flow systems with integrated pumps and microreactors. | Faster processes, higher yields, and improved safety for multi-step syntheses. | syrris.com |
| Process Development | Automated flow platforms with inline analysis. | Rapid optimization, miniaturization for efficiency, and better control over reaction parameters. | spirochem.com |
| Photochemical Transformations | "Photoflow" reactors. | Facilitates scaling of light-driven reactions, enabling unique synthetic pathways. | mdpi.comspirochem.com |
| Hazardous Reagent Use | Small-volume, continuous-flow reactors. | Minimizes hazards associated with pressurized gases or highly reactive intermediates. | thieme-connect.de |
Exploration of Novel Chemical Space through Analog Design
The spiro[3.3]heptane core is increasingly recognized as a "bioisostere" of the ubiquitous phenyl ring. chemrxiv.orgnih.gov This means it can replace a benzene (B151609) ring in a molecule while maintaining or improving its function, a key strategy in medicinal chemistry for creating novel, patent-free compounds. chemrxiv.org Unlike the flat, two-dimensional phenyl ring, the spiro[3.3]heptane scaffold is inherently three-dimensional and rigid, which can improve how a molecule fits into a biological target. researchgate.netnih.gov
Future research will focus on systematically exploring the chemical space around the this compound scaffold. This involves creating large libraries of related molecules ("analogs") where the core scaffold is decorated with different chemical groups at specific positions. nih.gov The development of versatile spiro[3.3]heptane building blocks with multiple "exit vectors"—points for chemical modification—is crucial for this endeavor. nih.govcam.ac.uk By replacing traditional aromatic rings with this saturated, sp3-rich scaffold, researchers aim to "escape from flatland" and access novel molecular architectures with potentially superior properties. researchgate.net
| Analog Design Strategy | Rationale | Example Application |
| Benzene Ring Bioisosterism | The spiro[3.3]heptane core mimics the spatial arrangement of substituents on a phenyl ring but with a rigid, saturated, 3D structure. chemrxiv.orgnih.gov | Replacing phenyl rings in known drug molecules to create novel, patent-free analogs with potentially improved properties. chemrxiv.org |
| Scaffold Diversification | Creating building blocks with strategically placed functional groups (exit vectors) to allow for easy attachment of diverse chemical fragments. cam.ac.ukresearchgate.net | Parallel synthesis of compound libraries for high-throughput screening in drug discovery. nih.gov |
| Conformational Restriction | The inherent rigidity of the spirocyclic system reduces the conformational flexibility of a molecule. researchgate.net | Enhancing binding affinity to a biological target by minimizing the entropic penalty upon binding. researchgate.net |
Advanced Materials Science Applications (excluding specific material properties)
Another potential application lies in the field of liquid crystals. Patents have disclosed the use of spiro[3.3]heptan-2-one derivatives in nematic liquid crystal mixtures, suggesting that the scaffold can influence the alignment and phase behavior of these materials. google.com The non-collinear arrangement of substituents on the spiro[3.3]heptane core provides a distinct structural motif that is different from traditional linear or planar molecules used in materials science. chemrxiv.org
Application in Chemical Biology Tools (excluding specific biological activities)
Beyond direct therapeutic applications, the spiro[3.3]heptane scaffold is being integrated into sophisticated chemical tools for studying biological systems. The focus here is on the function of the tool, enabled by the scaffold's structure.
A prominent application is in the design of fluorescent probes and sensors. encyclopedia.pubnih.gov Certain spirocyclic systems can exist in equilibrium between a colorless, non-fluorescent spiro-form and an open, highly fluorescent colored form. This "on-off" switching can be triggered by external factors like pH or enzymatic reactions, making them highly sensitive tools for detecting specific analytes or events within living cells. encyclopedia.pub
Furthermore, the rigidity of the spiro[3.3]heptane core is being exploited in the development of linkers for Proteolysis-targeting chimeras (PROTACs). sigmaaldrich.comsigmaaldrich.com PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker connecting the two ends of the PROTAC is critical, and incorporating a rigid scaffold like spiro[3.3]heptane can help control the molecule's three-dimensional orientation, which is crucial for its function. sigmaaldrich.com
| Chemical Biology Tool | Function of the Spiro[3.3]heptane Scaffold | Emerging Research Focus |
| Fluorescent Probes | Forms a "spirocyclic switch" that can be toggled between fluorescent and non-fluorescent states by an external trigger. encyclopedia.pub | Designing probes that respond to novel biological triggers for real-time imaging in living cells. |
| PROTAC Linkers | Acts as a rigid, non-flexible linker to control the spatial orientation of the two binding heads of the molecule. sigmaaldrich.comsigmaaldrich.com | Optimizing linker geometry to improve the efficiency and selectivity of targeted protein degradation. |
| Molecular Scaffolds | Provides a 3D framework for the attachment of various functional groups, creating diverse libraries for screening. nih.gov | Developing novel scaffolds with unique exit vectors to explore new areas of chemical space. |
Multi-component Reactions for Rapid Scaffold Diversification
Multi-component reactions (MCRs), in which three or more starting materials are combined in a single operation to form a product containing parts of all reactants, are a powerful tool for rapidly generating molecular diversity. nih.govorganic-chemistry.org While a specific MCR to directly form this compound may not be established, the strategy is highly relevant for diversifying its precursors.
Future research will likely apply MCRs to functionalized spiro[3.3]heptane building blocks, such as those containing ketone or amine groups. For example, a ketone like 2-oxospiro[3.3]heptane could be a substrate in reactions like the Biginelli or Hantzsch pyridine (B92270) synthesis. organic-chemistry.org An amine-containing spiro[3.3]heptane could participate in the Ugi or Passerini reactions. nih.gov This approach allows for the one-pot synthesis of highly complex and diverse spirocyclic derivatives, which is far more efficient than traditional linear synthesis. This rapid diversification is essential for creating large compound libraries needed for screening in drug discovery and materials science. researchgate.net
Q & A
Q. What are the standard synthetic routes for (2-Oxospiro[3.3]heptan-6-yl) acetate?
The synthesis typically involves constructing the spiro[3.3]heptane core via intramolecular cyclization, followed by functionalization. For example, a ketone intermediate (e.g., 2-oxospiro[3.3]heptan-6-one) can undergo acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine. Alternative methods include transesterification of methyl or benzyl esters (e.g., benzyl 6-oxospiro[3.3]heptane-2-carboxylate) with acetylating agents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies involve:
- HPLC-UV/MS : Monitoring degradation products under varying pH, temperature, or light exposure.
- Thermogravimetric Analysis (TGA) : Assessing thermal decomposition.
- Hydrolytic Stability : Testing in aqueous buffers to evaluate ester group susceptibility .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges during spirocyclic core synthesis?
Stereochemical control requires:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl carbamate derivatives) to induce asymmetry.
- Catalytic Asymmetric Cyclization : Transition-metal catalysts (e.g., Pd or Ru) for enantioselective ring formation.
- Crystallographic Analysis : SHELX software refines X-ray diffraction data to confirm absolute configuration .
Q. How can contradictory bioactivity data be analyzed across different assays?
Discrepancies may arise from:
- Receptor Binding Kinetics : Differences in assay conditions (e.g., pH, ionic strength) affecting ligand-protein interactions.
- Metabolic Stability : Variability in cytochrome P450 activity across cell lines.
- Data Normalization : Use of internal controls (e.g., reference compounds like V1A receptor antagonists) to standardize results .
Q. What advanced computational methods predict its pharmacokinetic properties?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- Metabolic Sites : CYP450 enzyme interaction hotspots.
- Solubility : Free energy perturbation (FEP) studies in aqueous/organic solvent systems .
Q. How is crystallographic data validated for structurally similar spiro compounds?
Validation steps include:
- SHELXL Refinement : Adjusting thermal parameters and occupancy for disordered atoms.
- Twinned Data Analysis : Using SHELXD/SHELXE for deconvoluting overlapping diffraction patterns.
- R-Factor Convergence : Ensuring R < 0.05 and wR < 0.10 for high-resolution datasets .
Methodological Challenges
Q. What analytical hurdles arise in quantifying trace impurities?
Challenges include:
- Co-elution in HPLC : Resolved via hyphenated techniques like LC-MS/MS or 2D chromatography.
- Low-Abundance Degradants : Enhanced sensitivity using isotope dilution or derivatization (e.g., acetylation for GC-MS).
- Matrix Effects : Solid-phase extraction (SPE) to isolate the compound from biological samples .
Q. How are reaction yields optimized for large-scale synthesis?
Strategies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
